molecular formula C9H8N2O2 B1419708 Methyl 1H-pyrrolo[3,2-B]pyridine-3-carboxylate CAS No. 952800-39-4

Methyl 1H-pyrrolo[3,2-B]pyridine-3-carboxylate

Cat. No. B1419708
M. Wt: 176.17 g/mol
InChI Key: LFOJQCBWPFHMJU-UHFFFAOYSA-N
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Description

“Methyl 1H-pyrrolo[3,2-B]pyridine-3-carboxylate” is a chemical compound with the empirical formula C9H8N2O2 . It is a solid substance and is used as a reagent in the synthesis of various derivatives .


Molecular Structure Analysis

The molecular structure of “Methyl 1H-pyrrolo[3,2-B]pyridine-3-carboxylate” consists of a pyrrolopyridine core with a methyl ester group attached . The InChI code for this compound is 1S/C9H8N2O2/c1-13-9(12)6-5-11-7-3-2-4-10-8(6)7/h2-5,11H,1H3 .


Physical And Chemical Properties Analysis

“Methyl 1H-pyrrolo[3,2-B]pyridine-3-carboxylate” is a solid substance . It has a molecular weight of 176.17 . The InChI code for this compound is 1S/C9H8N2O2/c1-13-9(12)6-5-11-7-3-2-4-10-8(6)7/h2-5,11H,1H3 .

Scientific Research Applications

Synthesis and Chemical Properties

Methyl 1H-pyrrolo[3,2-B]pyridine-3-carboxylate and its derivatives have been synthesized through various chemical processes, demonstrating their chemical versatility. For instance, Bencková and Krutošíková (1997) synthesized 1H-Pyrrolo[2′,3′:4,5]furo[3,2-c]pyridine-2-carboxylic acid derivatives, highlighting a method to produce related compounds (Bencková & Krutošíková, 1997). Similarly, the work by Krutošíková et al. (2001) on the synthesis and reactions of 4-Oxiranylmethylfuro[3,2-b]pyrroles and their benzo derivatives provides further insights into the chemical behavior of these compounds (Krutošíková et al., 2001).

Potential in Medical Research

Methyl 1H-pyrrolo[3,2-B]pyridine-3-carboxylate derivatives have shown promise in medical research. For example, a study by Carbone et al. (2013) demonstrated the antitumor activity of 1H-pyrrolo[2,3-b]pyridine derivatives in experimental models of diffuse malignant peritoneal mesothelioma, a rare and fatal disease (Carbone et al., 2013). Furthermore, Mizojiri et al. (2019) identified a 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as a potent ACC1 inhibitor, suggesting potential therapeutic applications for cancer and fatty acid-related diseases (Mizojiri et al., 2019).

Applications in Heterocyclic Chemistry

The compound and its derivatives are significant in the field of heterocyclic chemistry. Davis et al. (1992) explored the reactions of β-(lithiomethyl)azines with nitriles, leading to the formation of pyrrolo-pyridines, showcasing the compound's relevance in synthesizing heterocyclic structures (Davis et al., 1992).

Antimicrobial Properties

Research has also been conducted on the antimicrobial properties of methyl 1H-pyrrolo[3,2-B]pyridine-3-carboxylate derivatives. A study by Hublikar et al. (2019) synthesized and evaluated a series of methyl 1H-pyrrole-3-carboxylate derivatives for their antimicrobial activities, indicating potential as antimicrobial agents (Hublikar et al., 2019).

Safety And Hazards

“Methyl 1H-pyrrolo[3,2-B]pyridine-3-carboxylate” is classified under GHS07 and has the signal word 'Warning’ . It has hazard statements H302, H315, H319, H332, and H335 . Precautionary statements include P261, P305+P351+P338 .

properties

IUPAC Name

methyl 1H-pyrrolo[3,2-b]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-13-9(12)6-5-11-7-3-2-4-10-8(6)7/h2-5,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFOJQCBWPFHMJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CNC2=C1N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60662724
Record name Methyl 1H-pyrrolo[3,2-b]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60662724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1H-pyrrolo[3,2-B]pyridine-3-carboxylate

CAS RN

952800-39-4
Record name Methyl 1H-pyrrolo[3,2-b]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60662724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
R Mizojiri, N Nii, M Asano, M Sasaki, Y Satoh… - Bioorganic & Medicinal …, 2019 - Elsevier
We initiated our structure-activity relationship (SAR) studies for novel ACC1 inhibitors from 1a as a lead compound. Our initial SAR studies of 1H-Pyrrolo[3,2-b]pyridine-3-carboxamide …
Number of citations: 8 www.sciencedirect.com
F Yang, X Chen, X Song, R Ortega, X Lin… - Journal of Medicinal …, 2022 - ACS Publications
The FGF19-FGFR4 signaling pathway has been extensively studied as a promising target for the treatment of hepatocellular carcinoma (HCC). Several FGFR4-selective inhibitors have …
Number of citations: 3 pubs.acs.org
S Bodige, P Ravula, KC Gulipalli, S Endoori… - Synthetic …, 2019 - Taylor & Francis
A novel series pyrrolo[3,2-b]pyridine-3-carboxamide linked 2-methoxypyridine derivatives have been designed, synthesized and confirmed by FT-IR, 1 H NMR, 13 C NMR, 19 F NMR, …
Number of citations: 16 www.tandfonline.com
T Atchuta Ramarao, A Jha, A Sen - ChemistrySelect, 2022 - Wiley Online Library
cesium carbonate mediated synthesis of desired 1 N‐substituted phenylethanone analogue of 4‐azaindole is carried out in Dimethylformamide. Further formation of derivatives of 6 is …
NC Desai, JD Monapara, AM Jethawa… - Recent Developments in …, 2023 - Elsevier
Pyridine, which is made from unrefined coal tar, has various uses in organic chemistry, pharmaceutical chemistry, polymers, metal complexes, catalysts, and other fields. Pyridine-…
Number of citations: 2 www.sciencedirect.com

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